molecular formula C6H9N3OS2 B473311 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 25958-44-5

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B473311
CAS No.: 25958-44-5
M. Wt: 203.3g/mol
InChI Key: PEETXKMATPTMBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps :

    Formation of the Thiadiazole Ring: The initial step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-thiadiazole ring.

    Introduction of the Methylsulfanyl Group: The thiadiazole ring is then reacted with methyl iodide to introduce the methylsulfanyl group at the 5-position.

    Formation of Propanamide: Finally, the compound is reacted with propanoyl chloride in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of scientific research applications, including :

    Medicinal Chemistry: It is used as a scaffold for the development of anticonvulsant, anticancer, and antimicrobial agents.

    Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEETXKMATPTMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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